molecular formula C15H26N2O6S B3945311 1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate

1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate

Cat. No. B3945311
M. Wt: 362.4 g/mol
InChI Key: JRJDALWTPCVSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate, also known as Bicuculline, is a potent antagonist of GABA-A receptors. It is a bicyclic compound that belongs to the piperazine family. Bicuculline is widely used in scientific research to investigate the role of GABA-A receptors in various physiological and pathological conditions.

Scientific Research Applications

1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate is widely used in scientific research to investigate the role of GABA-A receptors in various physiological and pathological conditions. It is commonly used to block GABA-A receptors in order to study the effects of GABA-A receptor inhibition on neuronal activity. This compound is also used to study the role of GABA-A receptors in the development of epilepsy, anxiety, and other neurological disorders.

Mechanism of Action

1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate acts as a competitive antagonist of GABA-A receptors. It binds to the same site on the receptor as GABA, but it does not activate the receptor. Instead, it blocks the binding of GABA to the receptor, preventing the inhibitory effects of GABA on neuronal activity. This leads to increased neuronal excitability and can cause seizures and other neurological symptoms.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It increases neuronal excitability by blocking GABA-A receptors, which can lead to seizures and other neurological symptoms. It can also increase the release of dopamine and other neurotransmitters, which can affect mood and behavior. In addition, this compound can alter the expression of various genes and proteins in the brain, which can have long-term effects on neuronal function.

Advantages and Limitations for Lab Experiments

1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate has several advantages for lab experiments. It is a potent and selective antagonist of GABA-A receptors, which makes it a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions. It is also relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations to using this compound in lab experiments. It can be toxic to cells and tissues at high concentrations, which can limit its use in certain experiments. In addition, it can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate. One area of interest is the role of GABA-A receptors in the development of neurological disorders such as epilepsy and anxiety. Understanding the molecular mechanisms underlying these disorders could lead to the development of new treatments and therapies.
Another area of interest is the development of new compounds that target GABA-A receptors with greater selectivity and specificity than this compound. This could lead to the development of new drugs with fewer side effects and greater therapeutic potential.
Conclusion
In conclusion, this compound is a potent antagonist of GABA-A receptors that is widely used in scientific research to investigate the role of GABA-A receptors in various physiological and pathological conditions. It has a number of biochemical and physiological effects, and there are both advantages and limitations to using this compound in lab experiments. There are also many potential future directions for research on this compound, including the development of new compounds that target GABA-A receptors with greater selectivity and specificity.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-ethylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2S.C2H2O4/c1-2-18(16,17)15-7-5-14(6-8-15)13-10-11-3-4-12(13)9-11;3-1(4)2(5)6/h11-13H,2-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJDALWTPCVSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2CC3CCC2C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate
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1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate
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1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate
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1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate
Reactant of Route 5
1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate
Reactant of Route 6
1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate

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